(Fmoc-Cys-OSu)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

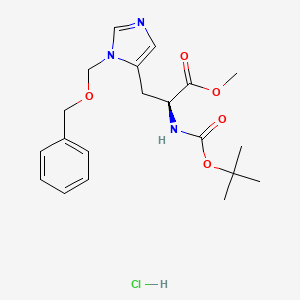

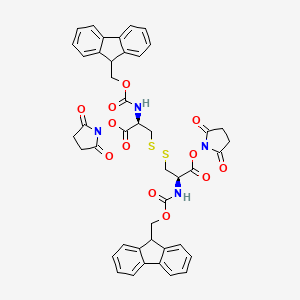

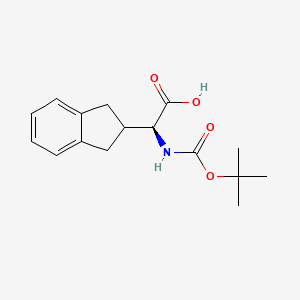

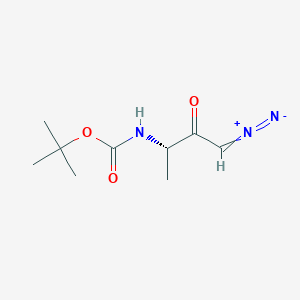

“(Fmoc-Cys-OSu)2” is a compound with the molecular formula C44H38N4O12S21. It is also known as N-(fluorenylmethoxycarbonyl)-L-cysteine succinimido ester (1->1’)-disulfide1. This compound is used in the field of peptide synthesis2.

Synthesis Analysis

The synthesis of “(Fmoc-Cys-OSu)2” involves the use of the Fmoc group to temporarily mask the N-terminal Cys of the peptide thioester fragments2. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide2. The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature2.

Molecular Structure Analysis

The molecular structure of “(Fmoc-Cys-OSu)2” is complex, with a molecular weight of 878.9 g/mol1. The InChI code for this compound is InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s11.

Chemical Reactions Analysis

In the context of chemical reactions, “(Fmoc-Cys-OSu)2” is involved in the process of native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS)2. The Fmoc group is used to temporarily mask the N-terminal Cys of the peptide thioester fragments2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Fmoc-Cys-OSu)2” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 878.9 g/mol1.

Aplicaciones Científicas De Investigación

Peptide Sequencing and Analysis : An improved method for rapid sequence determination of biologically active peptides involves beads carrying unique peptide sequences subjected to multiple cycles of partial Edman degradation using a mixture of phenyl isothiocyanate and Fmoc-OSU. This process generates a series of sequence-specific truncation products for each peptide, allowing for effective sequencing via mass spectrometry. The use of Fmoc-OSU as a traceless capping agent results in cleaner MS spectra and improved reliability for sequence assignment (Thakkar, Wavreille, & Pei, 2006).

Protection of Amino Acids : Fmoc-OSu has been utilized for the Fmoc-protection of amino groups. A study describes a new polymer-supported Fmoc-OSu (Fmoc-P-OSu) prepared from polymer-bound N-hydroxysuccinimide (P-HOSu), used as a solid-supported reagent for the Fmoc-protection of amino groups (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).

Detection of Environmental Pollutants : Fmoc-OSu has been applied in the development of a sensor for detecting Cr2O7²⁻ in farmland. The monomer Fmoc-Osu was electropolymerized to create a conjugated polymer P(Fmoc-Osu), showing high selectivity to Cr2O7²⁻ compared to other anions and amino acids. This polymer could analyze trace amounts of Cr2O7²⁻, demonstrating its efficiency in practical applications (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).

Gelation Capability in Organic Solvents : Fmoc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized using Fmoc-OSu, have shown the ability to form stable thermo-reversible organogels in various solvents. These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures, indicating potential applications in material science (Qianying, Geng, Ye, Zhang, Shao, & Feng, 2016).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “(Fmoc-Cys-OSu)2”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak3.

Direcciones Futuras

The future directions of “(Fmoc-Cys-OSu)2” research could involve the development of more efficient and environmentally friendly methods for its synthesis4. Additionally, the use of “(Fmoc-Cys-OSu)2” in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups could be explored further5.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWVOZABQSEGS-ZPGRZCPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38N4O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Fmoc-Cys-OSu)2 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

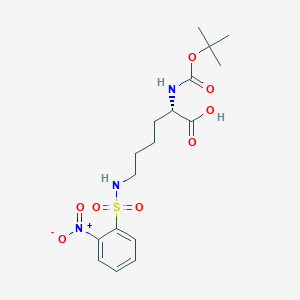

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

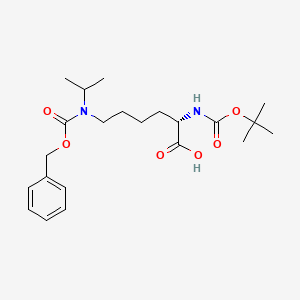

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)